2-Hydroxydodecanedioic acid
Overview
Description
2-Hydroxydodecanedioic acid is a dicarboxylic acid with the molecular formula C12H22O5. It is a hydroxy fatty acid characterized by the presence of two carboxylic acid groups and a hydroxyl group on a 12-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxydodecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of dodecanedioic acid using specific oxidizing agents. Another method includes the biotransformation of fatty acids using microorganisms such as Saccharomyces cerevisiae, which can convert fatty acids into hydroxylated derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high yields and purity. The process typically includes the fermentation of renewable feedstocks, such as coconut milk factory wastewater, using genetically engineered strains of microorganisms that express specific enzymes like cytochrome P450 .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxydodecanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Esters, ethers.
Scientific Research Applications
2-Hydroxydodecanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its role in fatty acid metabolism and its potential as a biomarker for metabolic disorders.
Medicine: Investigated for its therapeutic potential in treating metabolic diseases and as a diagnostic tool for certain conditions.
Industry: Utilized in the production of biodegradable plastics, cosmetics, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydroxydodecanedioic acid involves its interaction with specific enzymes and metabolic pathways. It is known to be a substrate for peroxisomal acyl-coenzyme A oxidase, which catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs. This interaction plays a crucial role in fatty acid metabolism and energy production .
Comparison with Similar Compounds
2-Hydroxydodecanedioic acid can be compared with other hydroxy fatty acids and dicarboxylic acids:
Similar Compounds: 3-Hydroxydodecanedioic acid, 3-Hydroxydecanedioic acid, 3-Hydroxyoctanedioic acid.
Uniqueness: Unlike its analogs, this compound has a hydroxyl group positioned at the second carbon, which influences its reactivity and interaction with enzymes.
Properties
IUPAC Name |
2-hydroxydodecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-10(12(16)17)8-6-4-2-1-3-5-7-9-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFLUASXSUPWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(C(=O)O)O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996175 | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74661-16-8 | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074661168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.